molecular formula C20H22N2O2 B324239 1,4-Bis(phenylacetyl)piperazine

1,4-Bis(phenylacetyl)piperazine

Cat. No.: B324239
M. Wt: 322.4 g/mol
InChI Key: RKYWZUPLHLLXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(phenylacetyl)piperazine is a piperazine derivative featuring two phenylacetyl substituents at the 1,4-positions of the piperazine ring. Piperazine derivatives are renowned for their versatility, acting as scaffolds for antimicrobial, antitumor, and antidiabetic agents . The phenylacetyl groups likely enhance lipophilicity, influencing bioavailability and target interactions compared to polar substituents like hydroxyl or sulfonyl groups .

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-phenyl-1-[4-(2-phenylacetyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C20H22N2O2/c23-19(15-17-7-3-1-4-8-17)21-11-13-22(14-12-21)20(24)16-18-9-5-2-6-10-18/h1-10H,11-16H2

InChI Key

RKYWZUPLHLLXPD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

The following table compares 1,4-bis(phenylacetyl)piperazine with analogous compounds, emphasizing substituent effects on molecular properties and bioactivity:

Compound Substituents Molecular Weight (g/mol) Key Activities/Applications Evidence ID
1,4-Bis(phenoxyacetyl)piperazine Phenoxyacetyl 354.41 Structural analog; potential antimicrobial activity inferred from similar acyl derivatives
1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine Chloro-isobutoxybenzoyl ~633.8* Structural studies; bulky substituents may influence steric interactions
1,4-Bis(methacryloyl)piperazine Methacryloyl 222.28 Cross-linking agent in polymers for biomolecule separation
1,4-Bis(3-aminopropyl)piperazine derivatives 3-Aminopropyl Variable Antimalarial (IC₅₀: 0.041 μM for kinase inhibition), antitumor (90% inhibition of HL-60 cells)
1,4-Bis(4-fluorophenylsulfonyl)piperazine 4-Fluorophenylsulfonyl ~380.37* DPP-4 inhibitor; reduces blood glucose in diabetic mice
1,4-Bis(diphenylacetyl)piperazine Diphenylacetyl ~472.56* Structural analog; potential use in ligand design
1,4-Bis(2-pyridinylmethyl)piperazine 2-Pyridinylmethyl 268.36 Ligand for copper(II) complexes; DNA cleavage applications

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., sulfonyl, chloro) enhance stability and target binding. For example, 1,4-bis(4-fluorophenylsulfonyl)piperazine exhibits DPP-4 inhibitory activity via hydrogen bonding with enzyme residues . Bulky substituents (e.g., isobutoxybenzoyl) may reduce metabolic degradation but limit solubility, as seen in selenogallate complexes . Acyl groups (e.g., phenoxyacetyl, methacryloyl) improve lipophilicity, facilitating membrane penetration in antimicrobial and antitumor agents .

Synthesis Methods: Microwave-assisted synthesis enables rapid preparation of bis-thiadiazole and bis-rhodanine derivatives . Reflux with piperazine and substituted halides or mesylates is common for symmetric derivatives (e.g., nopol-based piperazines) .

Thermal and Chemical Stability: Selenogallates with piperazine-based cations (e.g., [bappH₂][Ga₂Se₄]) show variable thermal stability, influenced by substituent polarity . Bis(methacryloyl)piperazine polymers retain integrity under physiological conditions, ideal for biomedical applications .

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